
Isoxazole, 3,3'-methylenebis[5-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 3,3’-methylenebis[5-butyl-] is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential. This particular compound is notable for its unique structure, which includes two isoxazole rings connected by a methylene bridge and substituted with butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole). This reaction can proceed via a concerted mechanism or through a step-by-step mechanism involving diradical intermediates .
For the specific synthesis of Isoxazole, 3,3’-methylenebis[5-butyl-], the following steps are generally involved:
Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes using reagents such as tert-butyl nitrite or isoamyl nitrite.
Cycloaddition Reaction: The nitrile oxide is then reacted with an alkyne under appropriate conditions to form the isoxazole ring.
Methylene Bridge Formation: The two isoxazole rings are connected via a methylene bridge, typically using formaldehyde or a similar methylene donor under basic conditions.
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Isoxazole, 3,3’-methylenebis[5-butyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Isoxazole, 3,3’-methylenebis[5-butyl-] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazole, 3,3’-methylenebis[5-butyl-] involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Isoxazole, 3,3’-methylenebis[5-butyl-] can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that acts on glutamate receptors.
Parecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.
Leflunomide: An immunosuppressant used in the treatment of rheumatoid arthritis.
The uniqueness of Isoxazole, 3,3’-methylenebis[5-butyl-] lies in its specific structure and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
62024-86-6 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
5-butyl-3-[(5-butyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-7-14-10-12(16-18-14)9-13-11-15(19-17-13)8-6-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
OQLYXUUHMOVUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NO1)CC2=NOC(=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14556267.png)
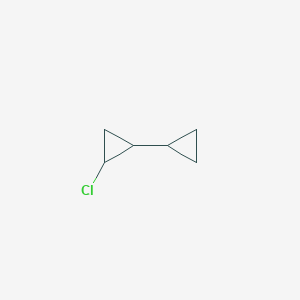
![2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14556273.png)
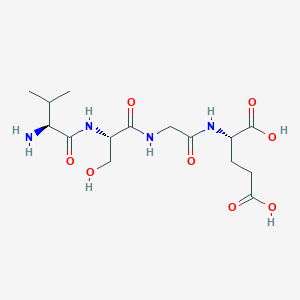
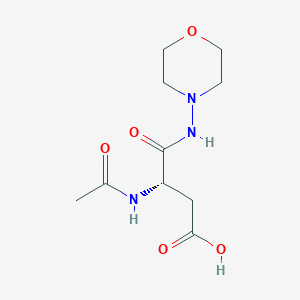
![(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14556293.png)
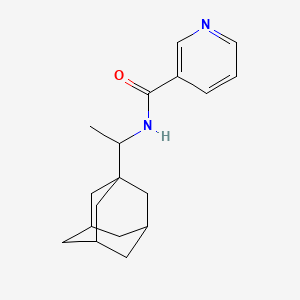
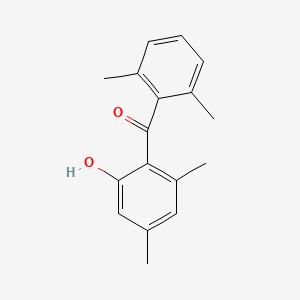
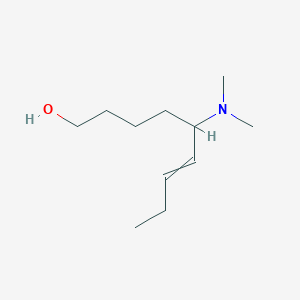
![N-Ethyl-3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14556310.png)

![[(2-Phenoxypropanoyl)oxy]acetic acid](/img/structure/B14556327.png)
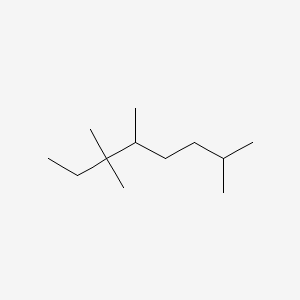
![Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane](/img/structure/B14556331.png)
